

Structure-activity relationship (SAR) comparison of indole alkaloids

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Compound of Interest

Compound Name: *1-Methyl-2-(piperidin-2-yl)-1H-indole*
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Structure-Activity Relationship (SAR) Comparison of Monoterpenoid Indole Alkaloids: Mitragynine and Its Oxidative Derivatives

Indole alkaloids represent one of the most structurally diverse and pharmacologically significant classes of natural products. While classical indole alkaloids (such as the Vinca family) are renowned for their tubulin-inhibiting anticancer properties, recent pharmacological breakthroughs have spotlighted the *Mitragyna speciosa* monoterpenoid indole alkaloids. These compounds—specifically mitragynine, 7-hydroxymitragynine (7-OH), and mitragynine pseudoindoxyl—have emerged as paradigm-shifting atypical opioid modulators.

Unlike classical morphinan opioids (e.g., morphine, fentanyl), these indole alkaloids exhibit G-protein biased agonism at the μ -opioid receptor (MOR). This guide provides an objective, data-driven SAR comparison of these three critical indole alkaloids, detailing how specific structural modifications dictate their receptor affinity, efficacy, and downstream signaling pathways.

Structural Core and SAR Hotspots

The core scaffold of mitragynine is a planar corynanthe-type monoterpene indole. The SAR of this highly tunable class hinges on three critical structural features:

- **The C9 Position:** The presence of a methoxy group at C9 distinguishes mitragynine from other related alkaloids (like corynantheidine) and is essential for establishing baseline MOR affinity.
- **The C7 Position (Oxidation):** Cytochrome P450 3A-mediated oxidation at the C7 position converts the planar indole ring into an indolenine derivative (7-OH). This modification significantly enhances both binding affinity and functional efficacy at the MOR[1].
- **The Indole-to-Pseudoindoxyl Rearrangement:** Oxidative rearrangement of the C3-C7 bond transforms the flat indolenine into a highly three-dimensional spiro-pseudoindoxyl system. This conformational shift optimally aligns the basic nitrogen and the lipophilic core within the MOR orthosteric binding pocket, drastically increasing affinity while shifting the functional profile toward δ -opioid receptor (DOR) antagonism[2].

Comparative SAR Analysis & Quantitative Data

The structural evolution from a natural plant alkaloid to a highly potent, biased synthetic derivative demonstrates how minor steric and electronic shifts dictate pharmacodynamics.

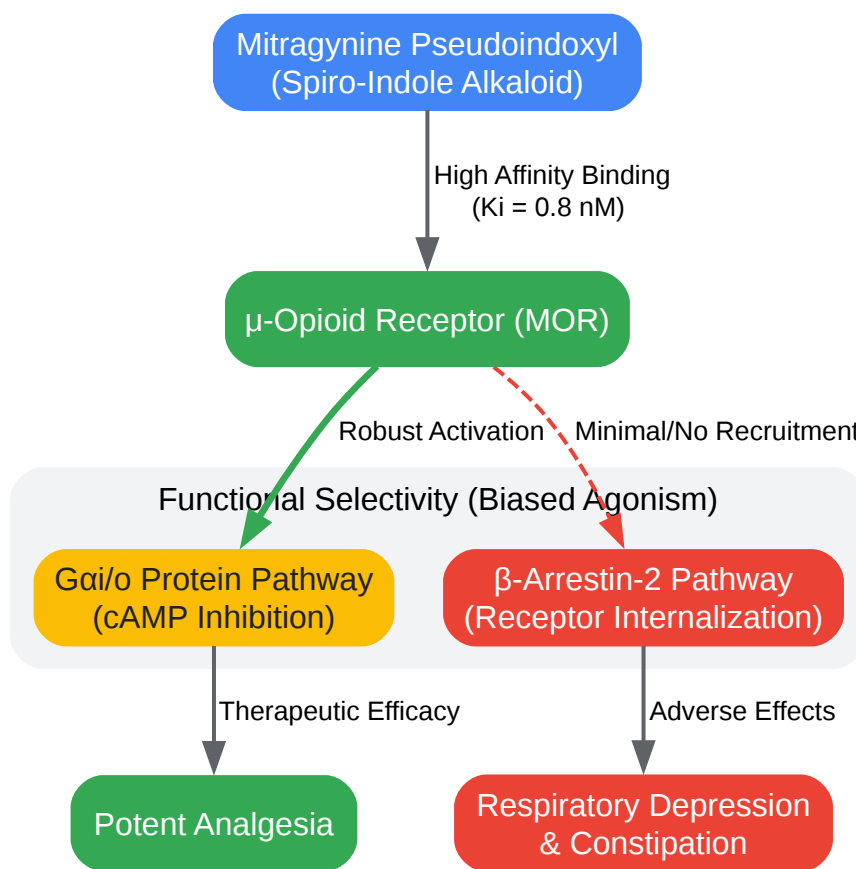
- **Mitragynine (The Baseline Scaffold):** Exhibits weak to moderate affinity for MOR (K_i ranging from 77.9 to 339 nM) and functions as a low-efficacy partial agonist[3][4]. Because of its high lipophilicity and low direct efficacy, it acts primarily as a prodrug in vivo[1].
- **7-Hydroxymitragynine (The Active Metabolite):** The addition of a hydroxyl group at C7 increases MOR affinity roughly 10-fold ($K_i \approx 35\text{--}78$ nM)[3][4]. It acts as a more efficacious partial agonist and is responsible for the majority of mitragynine's in vivo analgesic effects[1].
- **Mitragynine Pseudoindoxyl (The Biased Agonist Lead):** This structural rearrangement product boasts sub-nanomolar affinity for MOR ($K_i = 0.8$ nM)[2]. Crucially, it is a highly G-protein biased agonist. It robustly activates the G_i /o pathway (mediating analgesia) but fails to recruit β -arrestin-2—the pathway historically associated with respiratory depression and gastrointestinal inhibition[2][5].

Table 1: Quantitative SAR Comparison of Mitragynine Derivatives

Compound	Structural Core	MOR Ki (nM)	DOR Ki (nM)	KOR Ki (nM)	MOR Efficacy	β - Arrestin-2 Recruitment
Mitragynine	Planar Indole	77.9 - 339	> 10,000	772	Weak Partial Agonist	Negligible
7-Hydroxymitragynine	Indolenine	35 - 78	219 - 243	188 - 220	Partial Agonist	Negligible
Mitragynine Pseudoindoxyl	Spiro-Pseudoindoxyl	0.8	3.0	25 - 85	Full Agonist	Negligible

Mechanistic Pathway: Functional Selectivity

The therapeutic promise of these indole alkaloids lies in their functional selectivity. By stabilizing a specific active conformation of the MOR, mitragynine pseudoindoxyl preferentially couples to G-proteins while sterically hindering the intracellular loops required for β -arrestin-2 binding.



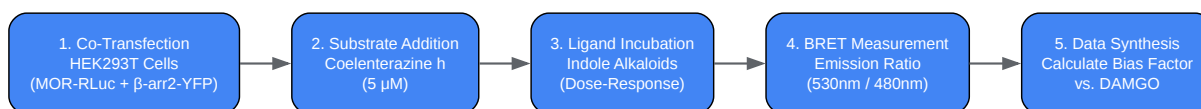
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Fig 1. G-protein biased signaling pathway of mitragynine pseudoindoxyl at the mu-opioid receptor.

Experimental Workflow & Validation Protocol

To objectively quantify the functional selectivity (bias factor) of these indole alkaloids, the Bioluminescence Resonance Energy Transfer (BRET) assay is the industry standard.

Causality of Experimental Choice: Unlike downstream accumulation assays (e.g., cAMP quantification), BRET is a live-cell, real-time proximity assay. It directly measures the physical interaction between the receptor and β -arrestin-2, eliminating signal amplification artifacts and providing an unadulterated view of ligand efficacy at the receptor level.



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Fig 2. Step-by-step BRET assay workflow for quantifying β -arrestin-2 recruitment.

Protocol: BRET Assay for β -Arrestin-2 Recruitment

This protocol is designed as a self-validating system, utilizing DAMGO as a full-agonist reference to normalize the bias factor.

- **Cell Preparation & Transfection:** Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with plasmids encoding the human MOR fused to Renilla luciferase (MOR-RLuc) and β -arrestin-2 fused to Yellow Fluorescent Protein (β -arr2-YFP) using a lipid-based transfection reagent.
- **Harvest & Substrate Addition:** After 48 hours of expression, harvest the cells, wash with PBS, and resuspend in a physiological assay buffer (e.g., HBSS). Add the luciferase substrate, Coelenterazine h (5 μ M), and incubate in the dark for 10 minutes to establish baseline luminescence.
- **Ligand Incubation (Self-Validation Step):** Plate the cells into a 96-well white microplate. Add varying concentrations of the test indole alkaloids (10⁻¹⁰ to 10⁻⁵ M). Crucially, include parallel wells treated with vehicle (negative control) and DAMGO (positive reference full-agonist). Incubate for 15–30 minutes at room temperature.
- **Signal Detection:** Using a microplate reader equipped with dual-emission filters, measure luminescence at 480 nm (RLuc emission) and fluorescence at 530 nm (YFP emission resulting from energy transfer).
- **Data Analysis:** Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission. Subtract the background BRET ratio (vehicle-treated cells) to obtain the net BRET signal. Determine the bias factor using the operational model of agonism ($\Delta\Delta\log(\tau/K_A)$) relative to the DAMGO reference.

Conclusion

The SAR of Mitragyna indole alkaloids demonstrates that minor oxidative modifications to the corynanthe scaffold yield profound changes in pharmacodynamics. The evolution from the

naturally occurring mitragynine to the highly optimized mitragynine pseudoindoxyl illustrates a clear trajectory toward safer, G-protein biased opioid analgesics, successfully separating therapeutic efficacy from classical opioid toxicity.

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